molecular formula C11H14N2O B13316731 3-{[(2-Hydroxypropyl)amino]methyl}benzonitrile

3-{[(2-Hydroxypropyl)amino]methyl}benzonitrile

Katalognummer: B13316731
Molekulargewicht: 190.24 g/mol
InChI-Schlüssel: TYYJHWCEKSOSMT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-{[(2-Hydroxypropyl)amino]methyl}benzonitrile is an organic compound with the molecular formula C11H14N2O It is a derivative of benzonitrile, where the nitrile group is attached to a benzene ring substituted with a 2-hydroxypropylamino group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[(2-Hydroxypropyl)amino]methyl}benzonitrile typically involves the reaction of 3-aminobenzonitrile with 2-hydroxypropylamine. The reaction is usually carried out in a solvent such as ethanol or methanol under reflux conditions. The reaction proceeds through nucleophilic substitution, where the amino group of 3-aminobenzonitrile reacts with the hydroxypropylamine to form the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain high-purity compounds .

Analyse Chemischer Reaktionen

Types of Reactions

3-{[(2-Hydroxypropyl)amino]methyl}benzonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

3-{[(2-Hydroxypropyl)amino]methyl}benzonitrile has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including its role as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials

Wirkmechanismus

The mechanism of action of 3-{[(2-Hydroxypropyl)amino]methyl}benzonitrile involves its interaction with specific molecular targets. The hydroxypropylamino group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the nitrile group can participate in nucleophilic addition reactions, leading to the formation of covalent bonds with target molecules. These interactions can modulate various biochemical pathways, resulting in the compound’s observed effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 3-[(2-Hydroxyethyl)amino]methylbenzonitrile
  • 3-[(2-Hydroxypropyl)amino]methylbenzamide
  • 3-[(2-Hydroxypropyl)amino]methylbenzoic acid

Uniqueness

3-{[(2-Hydroxypropyl)amino]methyl}benzonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both the hydroxypropylamino and nitrile groups allows for diverse chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications .

Eigenschaften

Molekularformel

C11H14N2O

Molekulargewicht

190.24 g/mol

IUPAC-Name

3-[(2-hydroxypropylamino)methyl]benzonitrile

InChI

InChI=1S/C11H14N2O/c1-9(14)7-13-8-11-4-2-3-10(5-11)6-12/h2-5,9,13-14H,7-8H2,1H3

InChI-Schlüssel

TYYJHWCEKSOSMT-UHFFFAOYSA-N

Kanonische SMILES

CC(CNCC1=CC(=CC=C1)C#N)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.